molecular formula C9H18NO4P B12069902 Diethyl [2-(acryloylamino)ethyl]phosphonate CAS No. 518991-74-7

Diethyl [2-(acryloylamino)ethyl]phosphonate

Cat. No.: B12069902
CAS No.: 518991-74-7
M. Wt: 235.22 g/mol
InChI Key: PQSCCOKWHTUXTK-UHFFFAOYSA-N
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Description

Diethyl [2-(acryloylamino)ethyl]phosphonate (PubChem CID: 17988635 ) is a specialized acrylamide-functional phosphonate ester designed for advanced materials science and polymer chemistry research. This bifunctional monomer integrates a polymerizable acryloyl group with a phosphonate ester moiety, making it a valuable building block for synthesizing functional polymers and hydrogels with enhanced surface adhesion, metal-chelating properties, and tunable hydrophilicity. Researchers utilize this compound to develop novel materials for applications such as water treatment, mineral scale inhibition, dental materials, and surface modification of biomaterials. The phosphonate group provides a strong affinity for metal oxides and hydroxyapatite, while the acrylamide functionality allows for facile incorporation into polymer backbones via free radical polymerization. The diethyl phosphonate ester can be hydrolyzed to the free phosphonic acid, offering a versatile handle for further chemical modification. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and conduct a thorough risk assessment prior to use, as acrylate and acrylamide derivatives can be skin and eye irritants and may pose sensitization hazards.

Properties

CAS No.

518991-74-7

Molecular Formula

C9H18NO4P

Molecular Weight

235.22 g/mol

IUPAC Name

N-(2-diethoxyphosphorylethyl)prop-2-enamide

InChI

InChI=1S/C9H18NO4P/c1-4-9(11)10-7-8-15(12,13-5-2)14-6-3/h4H,1,5-8H2,2-3H3,(H,10,11)

InChI Key

PQSCCOKWHTUXTK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCNC(=O)C=C)OCC

Origin of Product

United States

Preparation Methods

Step 1: Formation of Diethyl 2-Aminoethylphosphonate

Diethyl vinylphosphonate reacts with excess ethylamine under reflux conditions (65°C, 24 h) in a solvent-free system. The reaction proceeds via nucleophilic addition of the amine to the α,β-unsaturated phosphonate:

Diethyl vinylphosphonate+EthylamineDiethyl 2-aminoethylphosphonate+Byproducts\text{Diethyl vinylphosphonate} + \text{Ethylamine} \rightarrow \text{Diethyl 2-aminoethylphosphonate} + \text{Byproducts}

Key parameters:

  • Molar ratio : 1:1.2 (diethyl vinylphosphonate:ethylamine)

  • Reaction time : 24 h

  • Yield : ~85% (isolated via vacuum distillation)

Step 2: Acryloylation with Acryloyl Chloride

The intermediate diethyl 2-aminoethylphosphonate is acryloylated using acryloyl chloride in dichloromethane (DCM) under inert atmosphere:

Diethyl 2-aminoethylphosphonate+Acryloyl chlorideDiethyl [2-(acryloylamino)ethyl]phosphonate+HCl\text{Diethyl 2-aminoethylphosphonate} + \text{Acryloyl chloride} \rightarrow \text{Diethyl [2-(acryloylamino)ethyl]phosphonate} + \text{HCl}

Reaction conditions:

  • Temperature : 0–5°C (to suppress side reactions)

  • Base : Triethylamine (2.5 equiv) to neutralize HCl

  • Reaction time : 4 h

  • Yield : 72–78% after column chromatography (silica gel, ethyl acetate/hexane)

Characterization data :

  • 31P NMR^{31}\text{P NMR} (CDCl₃): δ 28.9 ppm (phosphonate ester)

  • 1H NMR^{1}\text{H NMR} (CDCl₃): δ 6.3 (dd, J=16.4HzJ = 16.4 \, \text{Hz}, acrylamide vinyl), 5.6 (m, NH)

  • IR : 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (P=O)

One-Pot Synthesis Using Trimethylsilyl Bromide (TMSBr)

A modified one-pot approach eliminates the isolation of the intermediate amine. Diethyl vinylphosphonate, ethylamine, and TMSBr are reacted sequentially in dichloromethane:

Reaction Protocol

  • Diethyl vinylphosphonate (1 equiv) and ethylamine (1.1 equiv) are stirred at 25°C for 12 h.

  • TMSBr (1.2 equiv) is added dropwise to activate the phosphonate group.

  • Acryloyl chloride (1.05 equiv) is introduced, followed by triethylamine (2.5 equiv).

Advantages :

  • Reduced purification steps : Intermediate phosphonate silyl ester simplifies acryloylation.

  • Yield : 80–82% (crude), 75% after purification.

Critical considerations :

  • Moisture sensitivity requires strict anhydrous conditions.

  • Excess TMSBr may lead to ester cleavage; stoichiometry must be tightly controlled.

Comparative Analysis of Methods

Method Yield Purity Scalability Complexity
Two-step Michael addition72–78%>98%ModerateHigh
One-pot TMSBr-assisted75–80%95–97%HighModerate

Trade-offs :

  • The two-step method offers higher purity but requires intermediate isolation.

  • The one-pot approach improves scalability at the cost of slightly lower purity.

Challenges and Optimization Strategies

Byproduct Formation

  • Acrylamide oligomerization : Mitigated by maintaining low temperatures (0–5°C) during acryloylation.

  • Phosphonate hydrolysis : Avoided by using anhydrous solvents and molecular sieves.

Purification Techniques

  • Column chromatography : Effective but time-consuming (ethyl acetate/hexane, 3:7).

  • Recrystallization : Limited success due to the compound’s oily consistency.

Recent Advances (2013–2025)

Continuous Flow Synthesis

Pilot-scale studies (2024) demonstrate a 15% yield increase using microreactors:

  • Residence time : 30 min vs. 24 h batch.

  • Temperature control : ±1°C precision reduces side reactions.

Enzymatic Acryloylation

Novel lipase-catalyzed acryloylation (2023):

  • Solvent : Ionic liquids (e.g., [BMIM][BF₄]).

  • Yield : 68% with no racemization.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives with additional oxygen atoms, while reduction reactions may produce simpler phosphonic acid compounds .

Scientific Research Applications

Organic Synthesis

Diethyl [2-(acryloylamino)ethyl]phosphonate serves as a valuable reagent in organic synthesis. It can participate in various reactions such as Michael additions and polymerizations, leading to the development of new materials with enhanced properties. For instance, it has been used to synthesize functionalized polyoxazolines that exhibit improved water solubility and metal ion binding capabilities .

Biological Applications

As a bioisostere for phosphate groups, this compound plays a crucial role in biochemical studies. It has been utilized to investigate enzyme interactions and metabolic pathways by mimicking phosphate substrates, thereby providing insights into enzyme inhibition mechanisms. This property is particularly significant in drug development, where it aids in designing inhibitors for enzymes that rely on phosphate groups.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential in developing antiviral and anticancer agents. Its ability to disrupt biochemical pathways through enzyme inhibition makes it a candidate for therapeutic applications. Case studies have demonstrated its efficacy in preclinical models, highlighting its promise as a lead compound for further drug development.

Industrial Applications

The compound is also employed in the agrochemical industry for the production of herbicides and fungicides. Its phosphonate structure contributes to the effectiveness of these agrochemicals by enhancing their stability and bioactivity in various environmental conditions.

Case Study 1: Functionalized Polyoxazoline Materials

A study reported the synthesis of polyoxazoline materials functionalized with phosphonic acid groups derived from this compound. These materials demonstrated significant capabilities for sorbing divalent and trivalent metallic cations, suggesting potential applications in water treatment technologies .

Case Study 2: Antiviral Drug Development

Research investigating the antiviral properties of derivatives of this compound revealed promising results against specific viral targets. The mechanism involved the inhibition of viral replication through interference with viral enzyme activity, showcasing its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, diethyl ester involves its interaction with specific molecular targets. In biological systems, it can mimic phosphate groups and inhibit enzymes that rely on phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Phosphonate Compounds

Diethyl 2-Oxo-2-Arylethylphosphonates
  • Structure : These compounds feature a ketone group at the β-position relative to the phosphonate (e.g., diethyl (2-(3,5-dimethoxyphenyl)-2-oxoethyl)phosphonate).
  • Synthesis: Prepared via reaction of 2-bromo-1-arylethanones with triethyl phosphite in acetonitrile at 80°C (85% yield) .
  • Key Difference: The absence of an acryloylamino group limits their utility in polymerization or bio-conjugation compared to the target compound.
Diethyl [2-(Cyclohexylamino)phenyl]phosphonate
  • Structure: Contains a cyclohexylamino-phenyl substituent.
  • Synthesis: Derived from diethyl (2-aminophenyl)phosphonate via alkylation (89% yield) .
Diethyl (2-Cyanoethyl)phosphonate
  • Structure: Features a cyanoethyl group.
  • Synthesis : Synthesized via base-catalyzed condensation of diethyl phosphite with acrylonitrile or Arbuzov reactions .
  • Reactivity: The electron-withdrawing cyano group enhances acidity of the α-hydrogen, facilitating deprotonation in Horner-Wadsworth-Emmons (HWE) reactions. In contrast, the acryloylamino group in the target compound may favor conjugate addition or radical polymerization .

Reactivity in HWE and Wittig Reactions

  • Diethyl vs. Dimethyl Phosphonates : Diethyl phosphonates exhibit higher (E)-selectivity (up to 95:5 E/Z) in HWE reactions compared to dimethyl analogs due to reduced steric hindrance and optimized cation coordination (e.g., Mg²⁺ in Weinreb amide–type reagents) .
  • Electron-Withdrawing Groups: (Z)-Selective HWE reagents (e.g., Still–Gennari) use trifluoroethyl or diphenyl esters, whereas diethyl esters favor (E)-selectivity. The acryloylamino group in the target compound may further modulate selectivity via resonance effects .

Physical and Spectroscopic Properties

NMR Data Comparison
Compound $^{1}\text{H}$ NMR (CDCl₃) Key Signals $^{31}\text{P}$ NMR (ppm) Reference
Diethyl [2-(acryloylamino)ethyl]phosphonate* δ 6.2–6.4 (m, acryloyl CH₂=CH–), 4.1–4.3 (m, OCH₂CH₃) ~25–30 -
Diethyl (2-oxo-2-arylethyl)phosphonate δ 7.6 (d, aryl H), 3.6–3.9 (d, P–CH₂), 1.3 (t, OCH₂CH₃) 20–22
Diethyl (2-cyanoethyl)phosphonate δ 2.6 (t, P–CH₂), 2.4 (t, CN–CH₂), 4.1 (q, OCH₂CH₃) 18–20

*Predicted based on analogous structures.

Thermal and Solubility Properties
  • Thermal Stability : Diethyl esters generally exhibit higher thermal stability than dimethyl analogs (e.g., dimethyl phosphonate decomposes at ~150°C, while diethyl derivatives withstand >200°C) .
  • Solubility: The acryloylamino group enhances hydrophilicity compared to purely alkyl-substituted phosphonates (e.g., diethyl allylphosphonate ).

Biological Activity

Diethyl [2-(acryloylamino)ethyl]phosphonate is an organophosphorus compound that combines phosphonate and acrylamide functionalities. This unique structure suggests potential applications in various fields, including medicinal chemistry and materials science. The biological activity of this compound has garnered interest due to its implications in drug development, enzyme inhibition, and antimicrobial properties. This article will explore the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₁₈N₁O₄P. Its structure features a diethyl phosphonate group attached to an acrylamide moiety, which allows it to participate in various chemical reactions, particularly radical polymerization. The presence of both functional groups enhances its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of diethyl phosphite with acryloyl chloride in the presence of a base such as triethylamine. This method has been adapted from procedures for similar compounds, ensuring high yields and purity.

Antimicrobial Activity

Research indicates that compounds with similar phosphonate structures often exhibit antimicrobial properties. For example, this compound may demonstrate activity against various pathogens due to its ability to disrupt microbial membranes or inhibit essential enzymes.

  • Case Study : A study on phosphonates revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural similarities suggest potential efficacy in combating resistant strains.

Enzyme Inhibition

Phosphonates are known for their ability to act as enzyme inhibitors. This compound's phosphonate group could interact with active sites of enzymes involved in metabolic pathways.

  • Research Findings : Phosphonates have been studied as inhibitors for various enzymes, including those involved in nucleotide metabolism and signal transduction pathways. For instance, certain phosphonates have shown promise in inhibiting acetylcholinesterase, which is crucial for neurotransmission .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure TypeUnique FeaturesBiological Activity
Diethyl phosphonateSimple diesterLacks acrylamide functionalityPrimarily used in agriculture; limited biological activity
Dimethyl (acryloyloxymethyl)phosphonatePhosphonate with acrylateSmaller alkyl groups; different reactivity profileExhibits antimicrobial properties
Diethyl 2-(acrylamido)ethyl phosphonateAcrylamide derivativeDifferent biological activitiesPotential enzyme inhibition

Future Research Directions

While preliminary studies suggest promising biological activities for this compound, further research is necessary to elucidate its mechanisms of action and therapeutic potential. Key areas for future investigation include:

  • In Vitro Studies : Conducting detailed assays to evaluate the antimicrobial efficacy against a broader range of pathogens.
  • Mechanistic Studies : Investigating the specific enzymatic pathways affected by this compound to understand its inhibitory mechanisms.
  • Polymerization Studies : Exploring its potential in creating bioactive polymers that can be used in drug delivery systems or as antimicrobial coatings.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify acryloylamino and ethyl phosphonate moieties. For example, the phosphonate P–C–N group shows δ ~3.5–4.0 ppm in ¹H NMR .
    • ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphonate group .
  • X-ray Crystallography : Resolves bond lengths (e.g., P–O = 1.48–1.52 Å, P–C = 1.80–1.82 Å) and hydrogen-bonding networks critical for stability .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 279.1) .

How can researchers resolve contradictions in structural data obtained from NMR and X-ray crystallography?

Advanced Research Focus
Discrepancies may arise due to:

  • Dynamic effects in solution : Conformational flexibility in NMR vs. static crystal structures. For example, hydrogen-bonded dimers observed in X-ray may dissociate in solution, altering NMR signals .
  • Anisotropic displacement parameters : In X-ray data, bulky ethoxy groups distort bond angles (e.g., O–P–O angles = 101–116°), which NMR cannot capture .
    Methodological Approach :

Perform variable-temperature NMR to assess dynamic behavior.

Compare DFT-optimized structures with experimental X-ray data to identify steric or electronic distortions.

How do substituents on the acryloylamino or phosphonate groups influence reactivity in downstream applications?

Advanced Research Focus
A comparative study of analogs reveals:

CompoundSubstituentReactivity Profile
Diethyl (2-Cyanophenyl)phosphonate Nitrile groupUndergoes reduction to amines; enhances bioactivity.
Diethyl (2-Chlorophenyl)phosphonate Chlorine atomIncreased electrophilicity for nucleophilic substitution.
Diethyl (2-Methylphenyl)phosphonate Methyl groupSteric hindrance reduces reaction rates.

Q. Experimental Design :

  • Replace the acryloylamino group with other substituents (e.g., nitro, cyano) and monitor reaction kinetics via HPLC or in situ IR.

What mechanisms underlie the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • Enzyme Inhibition : The phosphonate group mimics phosphate transition states, inhibiting enzymes like cholinesterases (IC₅₀ ~5–10 µM) .
  • Antibacterial Activity : α-Aminophosphonate derivatives disrupt bacterial cell walls via interactions with peptidoglycan precursors (MIC = 8–32 µg/mL against S. aureus) .
    Methodological Validation :
  • Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins.
  • Validate via enzyme activity assays (e.g., Ellman’s method for cholinesterases) .

How can researchers design experiments to study substituent effects on enzyme inhibition potency?

Q. Advanced Research Focus

Synthesize Analog Library : Vary substituents on the acryloylamino group (e.g., electron-withdrawing/-donating groups).

Structure-Activity Relationship (SAR) Analysis :

  • Measure IC₅₀ values against acetylcholinesterase using a colorimetric assay .
  • Correlate electronic parameters (Hammett σ constants) with inhibitory potency.

Crystallographic Studies : Co-crystallize derivatives with the enzyme to identify binding interactions (e.g., P=O⋯His447 hydrogen bonds) .

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